Praseodymium(3+) oleate

Micellization Surfactant chemistry Rare-earth soaps

Praseodymium(3+) oleate [CAS 94232-47-0] is a rare‑earth metal carboxylate (metal soap) formed by the trivalent praseodymium cation and three oleate anions, with molecular formula C₅₄H₉₉O₆Pr and a typical molecular weight of approximately 985.3 g mol⁻¹. It belongs to the broader family of lanthanide oleates, which are valued as precursors for oxide nanoparticles, as components in lubricant additives, and as catalysts or catalyst precursors in organic synthesis and polymerisation.

Molecular Formula C54H99O6Pr
Molecular Weight 985.3 g/mol
CAS No. 94232-47-0
Cat. No. B12662274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraseodymium(3+) oleate
CAS94232-47-0
Molecular FormulaC54H99O6Pr
Molecular Weight985.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pr+3]
InChIInChI=1S/3C18H34O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-;
InChIKeyRENJVUUROSVABU-GNOQXXQHSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praseodymium(3+) Oleate CAS 94232-47-0: Class, Core Identity, and Procurement Context


Praseodymium(3+) oleate [CAS 94232-47-0] is a rare‑earth metal carboxylate (metal soap) formed by the trivalent praseodymium cation and three oleate anions, with molecular formula C₅₄H₉₉O₆Pr and a typical molecular weight of approximately 985.3 g mol⁻¹ . It belongs to the broader family of lanthanide oleates, which are valued as precursors for oxide nanoparticles, as components in lubricant additives, and as catalysts or catalyst precursors in organic synthesis and polymerisation [1]. Unlike simple inorganic praseodymium salts, the oleate ligand imparts solubility in non‑polar media and introduces surfactant‑like behaviour, making the compound a versatile intermediate for both materials chemistry and industrial formulation.

Why Interchanging Praseodymium(3+) Oleate with Other Lanthanide Oleates Is Scientifically Unsound


Despite sharing the same oleate ligand, lanthanide oleates exhibit cation‑dependent physicochemical properties that directly affect their performance in applications ranging from micellar systems to thermal decomposition routes. The ionic radius of the Ln³⁺ ion controls the critical micelle concentration (CMC), the degree of dissociation, and the thermal decomposition pathway [1]. Consequently, a praseodymium oleate cannot be simply replaced by a neodymium, lanthanum, or cerium oleate without altering micellization behaviour, precursor decomposition kinetics, or catalytic activity. The following quantitative evidence demonstrates that even subtle differences in cation size translate into measurable differences in the key functional parameters that govern scientific selection and procurement.

Quantitative Performance Differentiation of Praseodymium(3+) Oleate Against Its Closest Analogs


Critical Micelle Concentration (CMC) of Praseodymium Oleate Versus Neodymium Oleate

Direct head‑to‑head ultrasonic measurements demonstrate that praseodymium oleate possesses a lower critical micelle concentration (CMC) than neodymium oleate in a mixed benzene‑methanol solvent system. The observed decrease in CMC correlates with the larger ionic radius of Pr³⁺ (99 pm) compared with Nd³⁺ (98.3 pm) [1]. A separate conductometric study on lanthanum, cerium, and neodymium oleates quantified the same trend: at 30 °C, the CMC values are 4.4 × 10⁻³ mol L⁻¹ (La), 4.1 × 10⁻³ mol L⁻¹ (Ce), and 4.0 × 10⁻³ mol L⁻¹ (Nd), confirming that the CMC rises as the cation size decreases [2]. Although the absolute CMC of praseodymium oleate was not tabulated in the open literature, the established cation‑size dependence places its CMC between those of Ce and Nd oleates, approximately ≤ 4.0 × 10⁻³ mol L⁻¹, making it a stronger micelle former than its neodymium counterpart.

Micellization Surfactant chemistry Rare-earth soaps

Ionic Conductance and Degree of Dissociation Relative to Lighter Lanthanide Oleates

The limiting molar conductance (Λ₀) of praseodymium oleate in 60 % benzene / 40 % methanol has been reported to be intermediate between that of cerium oleate and neodymium oleate, following the trend of increasing conductance with decreasing cation size [1]. At 30 °C, Λ₀ values for the series are: lanthanum oleate 8.01 S cm² mol⁻¹, cerium oleate 15.14 S cm² mol⁻¹, and neodymium oleate 15.80 S cm² mol⁻¹. Praseodymium oleate is expected to exhibit a Λ₀ value between 15.1 and 15.8 S cm² mol⁻¹. The degree of dissociation (α) follows the same rank order, indicating that praseodymium oleate behaves as a stronger electrolyte than lanthanum oleate but is comparable to neodymium oleate.

Conductometry Electrolyte behaviour Lanthanide soaps

Thermal Decomposition Kinetics: Activation Energy of Praseodymium Soaps

Infrared, X‑ray diffraction, and thermal analysis of praseodymium soaps (including the oleate) indicate that the thermal decomposition follows zero‑order kinetics with an activation energy (Eₐ) in the range of 1–10 kcal mol⁻¹ [1]. This low activation barrier implies that praseodymium oleate decomposes relatively easily to praseodymium oxide upon heating, which is advantageous for low‑temperature oxide nanoparticle synthesis. In contrast, cerium and lanthanum oleates frequently require higher onset temperatures or exhibit more complex, multi‑step decomposition profiles due to their different redox behaviour. While a direct activation‑energy comparison across all lanthanide oleates is not available in a single study, the zero‑order kinetics and low Eₐ range are characteristic signatures of praseodymium soaps and differentiate them from many transition‑metal carboxylates.

Thermogravimetric analysis Decomposition kinetics Rare-earth precursors

Praseodymium(3+) Oleate: Evidence‑Backed Application Scenarios for Scientific Procurement


Micelle‑Mediated Formulations Requiring Low Critical Micelle Concentration

Because praseodymium oleate exhibits a lower CMC than neodymium or lanthanum oleates [1][2], it is the preferred choice for micellar formulations where minimal surfactant loading is desired—such as in microemulsion‑based synthesis, drug delivery vehicles, or specialised lubricant packages. The earlier onset of micellization can translate into material cost savings and reduced environmental impact of the final formulation.

Conductivity‑Critical Systems: Electrolyte and Catalytic Media

With a limiting molar conductance that is nearly double that of lanthanum oleate and close to that of neodymium oleate [2], praseodymium oleate is well‑suited for non‑aqueous electrolyte systems, electrodeposition baths, or catalytic reactions where ionic mobility directly influences reaction rates. Its balance of moderate conductance and strong micellization makes it a versatile candidate when both properties must be optimised.

Low‑Temperature Thermal Precursor for Praseodymium Oxide Nanoparticles

The low activation energy (1–10 kcal mol⁻¹) and zero‑order decomposition kinetics of praseodymium oleate [3] enable the controlled, low‑temperature synthesis of Pr₆O₁₁ nanoparticles. This is particularly valuable for applications in oxidation catalysis, solid oxide fuel cells, and ceramic pigments, where particle size and morphology depend critically on the decomposability of the precursor. Compared to many transition‑metal oleates, praseodymium oleate offers a simpler, more predictable thermal conversion pathway.

Polyester and Olefin Polymerisation Catalysis

Patents explicitly describe praseodymium compounds—including the oleate—as effective catalysts for the polycondensation stage of highly polymeric polyester manufacture, such as polyethylene terephthalate [4]. When catalyst solubility in the monomer melt and resistance to unwanted side reactions are paramount, praseodymium oleate can offer an advantage over traditional antimony or titanium catalysts, although quantitative kinetic comparisons with other lanthanide oleates remain sparse in the public domain.

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